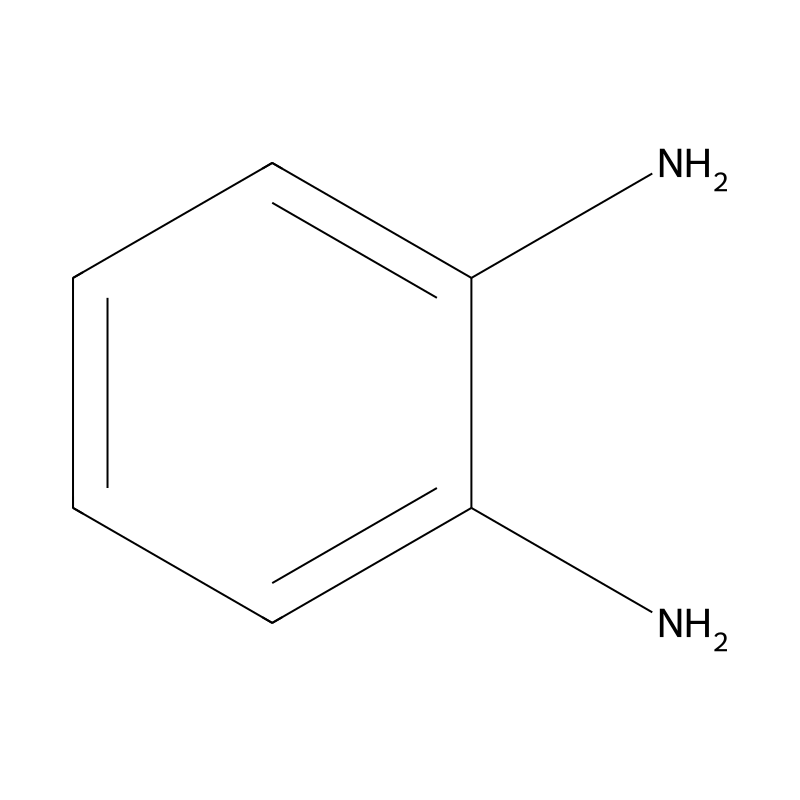

o-Phenylenediamine

C6H4(NH2)2

C6H8N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H4(NH2)2

C6H8N2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in alcohol, chloroform, ether

Soluble in water, ethyl ether, benzene, chloroform; very soluble in ethanol

In water, 4.07X10+4 mg/L at 35 °C

Solubility in water, g/100ml at 35 °C: 0.4

Synonyms

Canonical SMILES

Biological Assays:

Enzyme-linked immunosorbent assay (ELISA)

o-PD serves as a substrate in ELISA tests. When linked to an enzyme like horseradish peroxidase (HRP), it undergoes a colorimetric reaction upon exposure to specific target molecules, enabling researchers to detect and quantify them. Source: National Institutes of Health: )

Cellular Imaging

o-PD's fluorescent properties make it useful for labeling biomolecules in cells. Researchers can track and visualize specific cellular components using o-PD conjugates.

Material Science:

Polymer synthesis

o-PD acts as a monomer in the formation of conductive polymers. These polymers have potential applications in organic electronics, sensors, and batteries. Source: ScienceDirect:

Nanoparticle synthesis

o-PD plays a role in the synthesis of various nanoparticles, including metal and metal oxide nanoparticles. These nanoparticles find use in catalysis, drug delivery, and imaging.

Environmental Science:

o-Phenylenediamine, also known as 1,2-phenylenediamine, is an organic compound with the molecular formula C₆H₈N₂. It consists of a benzene ring with two amino groups positioned ortho to each other. This compound is typically a colorless to pale yellow solid that is soluble in water and organic solvents. o-Phenylenediamine is primarily recognized for its role as a hydrogen donor and its utility in various

o-Phenylenediamine is a potential health hazard and should be handled with appropriate precautions:

- Skin and eye irritant: Contact with OPD can cause severe irritation and burns to the skin and eyes [].

- Respiratory irritant: Inhalation can irritate the nose and throat [].

- Skin sensitization: Repeated exposure can cause allergic skin reactions [].

Recommendations

- Condensation Reactions: It can condense with aldehydes and ketones to form imines or other derivatives .

- Oxidation: Upon oxidation, o-phenylenediamine transforms into reactive o-quinone diimine, which can further react with itself to yield 2,3-diaminophenazine .

- Cyclization: It can react with α,β-unsaturated carboxylic acids to form complex structures such as benzodiazepinones .

These reactions highlight its versatility as a building block in organic synthesis.

o-Phenylenediamine exhibits various biological activities. It has been studied for its potential antioxidant properties and its role in the formation of biologically active compounds. Some studies indicate that it may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects .

Several methods exist for synthesizing o-phenylenediamine:

- Reduction of Nitro Compounds: One common method involves the reduction of ortho-nitroaniline using catalytic hydrogenation or chemical reducing agents.

- Ammonolysis of Halogenated Compounds: This method entails the reaction of ortho-dihalobenzenes with ammonia under specific conditions.

- Direct Amination: The direct amination of phenol derivatives can also yield o-phenylenediamine, albeit under more stringent conditions .

These methods provide flexibility depending on the desired purity and yield.

o-Phenylenediamine has several important applications:

- Dyes and Pigments: It is extensively used in the production of dyes and pigments due to its ability to form colored complexes.

- Rubber Industry: The compound serves as an antioxidant in rubber formulations, enhancing durability and performance.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, including anti-cancer agents and other pharmaceuticals .

These applications underscore its significance across various industries.

Interaction studies involving o-phenylenediamine have revealed insights into its reactivity and potential applications:

- Nanomaterial Catalysis: Recent studies have shown that gold nanoparticles can catalyze the oxidation of o-phenylenediamine, leading to unique optical properties that could be exploited in sensing applications .

- Biochemical Interactions: Research has indicated that o-phenylenediamine can interact with biological macromolecules, potentially influencing biochemical pathways .

Such studies are crucial for understanding both its utility and safety in practical applications.

o-Phenylenediamine shares structural similarities with several related compounds. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| m-Phenylenediamine | Amino groups meta to each other | Less reactive than o-phenylenediamine |

| p-Phenylenediamine | Amino groups para to each other | Exhibits different dyeing properties |

| 1,3-Diaminobenzene | Amino groups at positions 1 and 3 | Different reactivity patterns due to spacing |

| 1,4-Diaminobenzene | Amino groups at positions 1 and 4 | Less steric hindrance compared to o-phenylenediamine |

The positioning of amino groups influences both reactivity and application potential, making o-phenylenediamine unique among these compounds.

The development of o-phenylenediamine chemistry traces back to the early foundations of aromatic amine chemistry in the late 19th and early 20th centuries. The compound's synthesis and characterization emerged from the broader exploration of aniline derivatives and their potential applications in dye manufacturing and chemical synthesis. Early preparation methods focused on the reduction of corresponding nitro compounds, establishing the foundational synthetic pathways that remain relevant today.

The historical significance of o-phenylenediamine became particularly pronounced with the development of heterocyclic chemistry. Its ability to undergo condensation reactions with various carbonyl compounds to form benzimidazoles and related heterocycles positioned it as a key building block in pharmaceutical chemistry. The discovery of its role in synthesizing fungicides such as benomyl and fuberidazole marked a pivotal moment in agricultural chemistry, demonstrating the compound's versatility beyond traditional dye applications.

Throughout the mid-20th century, advances in analytical chemistry revealed o-phenylenediamine's potential as a fluorescence indicator and photographic developing agent. These applications expanded its utility beyond synthetic chemistry into analytical and imaging technologies. The compound's oxidative dimerization to form 2,3-diaminophenazine, producing characteristic yellow coloration with maximum absorption at 425 nm, became a cornerstone of colorimetric analytical methods.

Current Research Significance and Impact

Contemporary research has established o-phenylenediamine as a multifaceted chemical platform with applications spanning diverse scientific disciplines. In pharmaceutical research, the compound serves as a critical intermediate in synthesizing antimicrobial agents and other active pharmaceutical ingredients. The rising global healthcare demand continues to drive market growth, with pharmaceutical synthesis representing one of the largest application sectors for o-phenylenediamine.

The compound's role in coordination chemistry has gained substantial attention, particularly as a ligand precursor in metal complex formation. Oxidation of metal-phenylenediamine complexes affords diimine derivatives, which find applications in catalysis and materials science. The formation of chelating Schiff base ligands through condensation with salicylaldehyde has opened new avenues in organometallic chemistry and coordination polymers.

Recent market analysis reveals significant expansion in the global o-phenylenediamine market, driven by increasing demand across various industries including pharmaceuticals, dyes, and chemicals. The market's growth trajectory reflects the compound's established importance and emerging applications in high-performance chemical formulations. Industrial applications in corrosion inhibitors and rubber processing chemicals continue to expand, particularly in automotive and construction sectors where durability and performance are paramount.

Environmental and health considerations have become increasingly important in current research. Regulatory frameworks addressing environmental and health concerns associated with o-phenylenediamine exposure have led to enhanced safety protocols and alternative synthesis methods. The compound is currently listed under California's Proposition 65 as causing cancer, necessitating careful handling and exposure monitoring in industrial applications.

Emerging Trends in o-Phenylenediamine Research

Contemporary research trends in o-phenylenediamine chemistry reflect broader shifts toward sustainable synthesis, nanotechnology applications, and advanced materials development. Recent studies have explored nanomaterial-catalyzed oxidation of o-phenylenediamine, revealing complex reaction pathways that produce mixtures of polymerized OPD molecules alongside the traditional 2,3-diaminophenazine product. This discovery has significant implications for colorimetric assays and biosensing applications, as the optical properties of polyOPDs differ substantially from those of the expected dimerization product.

Advances in catalytic synthesis have led to improved preparation methods that address safety concerns associated with traditional hydrogenation processes. Patent literature reveals innovative approaches to o-phenylenediamine synthesis from alternative starting materials, including direct amination of o-dichlorobenzene and catalytic transformation of aniline derivatives. These developments aim to reduce hydrogen usage and associated safety risks while maintaining high product yields and purity.

The integration of o-phenylenediamine into nanotechnology applications represents a rapidly growing research area. Gold nanoparticle-catalyzed oxidation reactions have demonstrated nonmonotonic extinction transitions at 425 nm, challenging conventional understanding of OPD's behavior in colorimetric assays. These findings have prompted development of modified reaction conditions and alternative ionic strength providers to optimize detection schemes in biosensing applications.

Sustainable chemistry initiatives have driven research into greener synthesis pathways and reduced waste production. Modern approaches emphasize catalytic hydrogenation using methanol as a solvent and Raney nickel or skeletal nickel as catalysts, achieving high product purity while minimizing environmental impact. These methods address traditional concerns about organic wastewater generation and corrosive acid usage in earlier synthetic approaches.

Industrial Production Pathways

1,4-Dichlorobenzene-Based Synthetic Routes

The industrial synthesis of o-phenylenediamine via 1,4-dichlorobenzene represents a significant pathway that involves multiple sequential transformations [1]. The process begins with the nitration of 1,4-dichlorobenzene using mixed acids under controlled conditions to produce 2,5-dichloro-nitrobenzene [1]. This nitration step typically employs a mixture of nitric acid and sulfuric acid at temperatures ranging from 25 to 50 degrees Celsius to ensure selective substitution at the desired position [1].

Following nitration, the 2,5-dichloro-nitrobenzene undergoes ammonolysis with aqueous ammonium hydroxide solution under elevated temperature and pressure conditions [1]. This reaction produces 4-chloro-2-nitroaniline as an intermediate compound, which represents a critical step in the synthetic pathway [1]. The ammonolysis reaction typically requires temperatures between 180 to 220 degrees Celsius and pressures of 1.5 to 3.0 megapascals for optimal conversion rates [2].

The final step involves catalytic hydrogenation of 4-chloro-2-nitroaniline to afford o-phenylenediamine [1]. This reduction step employs palladium-based catalysts under hydrogen atmosphere at moderate temperatures and pressures [1]. The overall yield of this three-step process can achieve approximately 90 percent based on the starting 1,4-dichlorobenzene material [1].

| Process Step | Temperature (°C) | Pressure (MPa) | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|

| Nitration | 25-50 | Atmospheric | HNO₃/H₂SO₄ | 85-90 |

| Ammonolysis | 180-220 | 1.5-3.0 | NH₄OH | 80-85 |

| Hydrogenation | 95-105 | 2.0-2.5 | Pd/C | 95-98 |

The continuous operation of this process has been implemented using pipeline reactors where o-dichlorobenzene, liquid ammonia, copper catalyst, and phase transfer catalyst are continuously fed into the reaction system [2]. This continuous production approach offers significant advantages in terms of cost reduction, high yield maintenance, enhanced safety, and environmental compatibility [2].

Nitroaniline Reduction Approaches

The reduction of o-nitroaniline represents the most widely employed industrial method for o-phenylenediamine production [3] [4] [5]. This approach utilizes o-nitroaniline as the starting material, which undergoes reduction through various methodologies including sodium sulfide reduction and catalytic hydrogenation [5].

The sodium sulfide reduction method involves treating o-nitroaniline with a 21 percent sodium sulfide solution at elevated temperatures [5]. The reaction mixture is heated to 90 degrees Celsius initially, then raised to 105-110 degrees Celsius under pressure of 0.1-0.2 megapascals [5]. The reduction proceeds for approximately 5 hours with continuous stirring, followed by cooling and filtration to isolate the product [5]. The filter cake undergoes vacuum distillation at 140-210 degrees Celsius under 7.89 kilopascals pressure to obtain purified o-phenylenediamine with yields of 70-80 percent [5].

Catalytic hydrogenation represents an alternative approach that offers higher yields and improved product quality [5] [6]. This method employs supported nickel catalysts, particularly nickel on aluminum oxide supports, under hydrogen atmosphere [6]. The reaction conditions typically involve temperatures of 95-105 degrees Celsius and pressures around 2 megapascals [5]. The hydrogenation reaction proceeds for approximately 1 hour until hydrogen pressure stabilization indicates completion [5]. This method achieves yields exceeding 97 percent [5].

Recent developments in catalytic reduction have focused on bimetallic catalyst systems [7]. Palladium-nickel bimetallic catalysts supported on graphene oxide have demonstrated enhanced stability and activity for o-nitroaniline reduction [7]. These catalysts are prepared through ultrasonic treatment of metal salt solutions with graphene oxide, followed by hydrazine reduction [7]. The resulting Pd-Ni/GO catalysts exhibit improved resistance to deactivation and maintain catalytic performance over extended reaction periods [7].

The choice between sodium sulfide reduction and catalytic hydrogenation depends on various factors including product purity requirements, environmental considerations, and economic factors [5]. While sodium sulfide reduction can achieve high product purity with established industrial processes, it presents challenges related to wastewater treatment and occupational health considerations [5]. Catalytic hydrogenation offers environmental advantages and higher yields but requires optimization for large-scale implementation [5].

Process Optimization and Green Chemistry Considerations

Process optimization for o-phenylenediamine production focuses on enhancing reaction efficiency, minimizing waste generation, and improving environmental sustainability [4] [7]. Green chemistry principles have been increasingly integrated into industrial processes to address environmental concerns and regulatory requirements [4].

Catalyst development represents a critical area for process optimization [4] [7]. Research efforts have concentrated on developing more efficient and selective catalysts that operate under milder conditions while maintaining high conversion rates [4]. Silica-supported gold nanoparticles have been extensively studied for o-nitroaniline reduction, offering advantages in terms of activity and selectivity [4]. These catalytic systems provide enhanced reaction rates while minimizing side product formation [4].

Solvent-free synthesis approaches have emerged as promising green chemistry alternatives [8]. Microwave-irradiated solvent-free methodologies eliminate organic solvents from reaction processes while offering benefits including shorter reaction times, higher yields, and uniform heating effects [8]. These approaches align with environmental sustainability goals by reducing solvent consumption and waste generation [8].

Temperature and pressure optimization studies have identified optimal operating conditions that balance reaction efficiency with energy consumption [9] [6]. For catalytic hydrogenation processes, temperatures between 70-95 degrees Celsius and pressures of 1.0-3.0 megapascals have been identified as optimal for maximizing conversion while minimizing energy requirements [6]. Process intensification through continuous operation offers additional advantages including improved heat and mass transfer, reduced residence times, and enhanced safety characteristics [2].

Waste minimization strategies focus on reducing by-product formation and implementing recycling protocols for unreacted starting materials [5]. Advanced separation techniques including distillation optimization and crystallization improvements contribute to enhanced product recovery and reduced waste generation [10]. The implementation of closed-loop systems for catalyst recovery and reuse further enhances process sustainability [7].

Laboratory-Scale Synthesis Procedures

Catalytic Reduction Methods

Laboratory-scale catalytic reduction of o-nitroaniline employs various catalyst systems and reaction conditions optimized for small-scale synthesis [11] [4]. Palladium on activated carbon represents the most commonly employed catalyst system for laboratory preparations [11]. The general procedure involves treating o-nitroaniline with ammonium formate in the presence of 10 percent palladium on carbon catalyst under ball milling conditions [11].

The mechanochemical reduction approach utilizes ball milling techniques with dry methanol as a liquid assistant [11]. A typical procedure combines 1.0 millimole of o-nitroaniline with 3.3 millimoles of ammonium formate, 2 mole percent palladium catalyst, and 175 milligrams of silica in the presence of dry methanol at 0.25 microliters per milligram loading [11]. The mixture undergoes ball milling for 90 minutes, followed by overnight ventilation and methanol extraction to afford the desired product with yields approaching 99 percent [11].

Zinc powder reduction represents a classical laboratory method that remains widely utilized due to its simplicity and reliability [3] [12]. The procedure involves treating o-nitroaniline with zinc powder in ethanol solution under basic conditions [3]. The zinc dust should be at least 80 percent pure, with quantities equivalent to 130 grams of 100 percent material per mole of substrate [12]. The reaction requires careful addition of zinc powder to control the vigorous exothermic reaction [12]. Temperature control through ice baths and controlled addition rates ensures safe operation [12].

Sodium borohydride reduction offers an alternative approach under mild conditions [4]. This method employs sodium borohydride or potassium borohydride as reducing agents in the presence of various catalytic systems [4]. The reaction typically proceeds in aqueous or alcoholic solvents at ambient or slightly elevated temperatures [4]. Hydrazine hydrate has also been employed as a reducing agent for o-nitroaniline reduction under catalytic conditions [4].

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C + NH₄COOH | Methanol | 25 | 1.5 | 99 |

| Zn + NaOH | Ethanol | 60-80 | 3-4 | 85-90 |

| NaBH₄ + Catalyst | Water/Alcohol | 25-50 | 2-3 | 80-85 |

| Hydrazine + Catalyst | Water | 80-100 | 2-4 | 75-80 |

Supported metal catalysts including nickel, platinum, and ruthenium have been investigated for laboratory-scale reductions [6] [13]. These catalysts offer advantages in terms of selectivity and reusability, though they may require higher pressures and temperatures compared to zinc reduction methods [6]. The choice of catalyst system depends on factors including substrate availability, desired product purity, equipment limitations, and safety considerations [4].

Ammonolysis-Based Approaches

Ammonolysis represents an important synthetic approach for o-phenylenediamine preparation, particularly starting from chlorinated aromatic precursors [2]. Laboratory-scale ammonolysis procedures typically employ o-dichlorobenzene or related chlorinated aromatics as starting materials [2]. The reaction involves nucleophilic substitution of chlorine atoms by ammonia under elevated temperature and pressure conditions [2].

The basic procedure involves combining o-dichlorobenzene with liquid ammonia in the presence of copper catalysts and phase transfer catalysts [2]. Copper-based catalysts facilitate the nucleophilic aromatic substitution reaction by activating the aromatic ring toward nucleophilic attack [2]. Phase transfer catalysts enhance the solubility and reactivity of ammonia in the organic reaction medium [2].

Reaction conditions for laboratory-scale ammonolysis typically require temperatures between 150-200 degrees Celsius and pressures of 1-3 megapascals [2]. The reaction is conducted in pressure-resistant vessels equipped with temperature and pressure control systems [2]. Reaction times vary from 4 to 12 hours depending on substrate reactivity and desired conversion levels [2].

Cesium fluoride has been identified as an effective activating agent for aromatic amines in ammonolysis reactions [14]. Studies have demonstrated that cesium fluoride activates the amino groups of o-phenylenediamine through hydrogen bonding interactions [14]. This activation facilitates subsequent cyclization and coupling reactions under milder conditions [14]. Deuterium exchange experiments have confirmed the activation mechanism through hydrogen-deuterium exchange between amino groups and deuterated solvents in the presence of cesium fluoride [14].

Microwave-assisted ammonolysis represents a modern approach that offers advantages including reduced reaction times and improved energy efficiency [8]. Microwave irradiation provides rapid and uniform heating, leading to enhanced reaction rates and yields [8]. This approach eliminates the need for extended heating periods and reduces overall energy consumption [8].

Purification and Quality Control Strategies

Purification of o-phenylenediamine requires specialized techniques due to the compound's sensitivity to oxidation and tendency to form colored impurities upon air exposure [3] [10]. Industrial purification processes typically employ vacuum distillation as the primary separation technique [10]. The distillation is conducted under reduced pressure of 6-10 millimeters of mercury with tower kettle temperatures maintained at approximately 145 degrees Celsius [10].

The purification process begins with feeding crude o-phenylenediamine to a rectification tower kettle where distillation proceeds under carefully controlled conditions [10]. The vacuum system maintains consistent pressure throughout the operation to prevent thermal decomposition [10]. Temperature control within 3 degrees Celsius of the target temperature ensures optimal separation efficiency [10]. The distillation process separates volatile impurities and high-boiling tar compounds from the desired product [10].

Recrystallization techniques provide additional purification for high-purity applications [3]. Darkened impure samples can be purified by treatment of aqueous solutions with sodium dithionite and activated carbon [3]. Sodium dithionite acts as a reducing agent to eliminate oxidized impurities, while activated carbon adsorbs colored contaminants [3]. The purified solution undergoes crystallization to isolate pure o-phenylenediamine as the hydrochloride salt [3].

| Purification Method | Operating Conditions | Purity Achieved (%) | Recovery (%) |

|---|---|---|---|

| Vacuum Distillation | 145°C, 6-10 mmHg | 99.6 | 90.5 |

| Recrystallization | Aqueous, 0-5°C | 99.8 | 85-90 |

| Carbon Treatment | RT, stirring | 99.0 | 95-98 |

| Solvent Washing | Various solvents | 98.5 | 92-95 |

Quality control strategies involve comprehensive analytical testing to ensure product specifications [10] [15]. High-performance liquid chromatography serves as the primary analytical technique for purity determination and impurity profiling [15]. The method provides quantitative analysis of o-phenylenediamine content while detecting trace impurities including o-nitroaniline and o-chloroaniline [10]. Analytical specifications typically require o-phenylenediamine content exceeding 99.5 percent with specific limits for individual impurities [10].

Stability testing addresses the compound's tendency toward oxidative degradation [3]. Protective agents are added to finished products at concentrations of approximately 0.5 percent to prevent oxidation during storage [10]. The material is typically flaked under vacuum or nitrogen protection to minimize air exposure [10]. Proper packaging in inert atmospheres and light-resistant containers maintains product quality during storage and transportation [10].

Spectroscopic analysis provides additional quality control capabilities [15]. Gas chromatography-mass spectrometry enables precise identification and quantification of o-phenylenediamine and related compounds [15]. The analytical method demonstrates linearity over concentration ranges from 0.5 micrograms per milliliter to 0.5 milligrams per milliliter [15]. Collection efficiency approaches 100 percent at vapor concentrations of 0.09 milligrams per cubic meter, though efficiency decreases to approximately 60 percent at 0.02 milligrams per cubic meter [15].

Isotopically Labeled o-Phenylenediamine Synthesis

Isotopically labeled o-phenylenediamine synthesis enables advanced analytical applications and mechanistic studies [16] [17] [18]. Deuterated analogs are particularly valuable for mass spectrometric analysis and metabolic studies [17]. The synthesis of deuterated o-phenylenediamine employs mild deuteration conditions using deuterium oxide at 80 degrees Celsius with palladium on carbon and platinum on carbon catalysts [17].

The deuteration procedure utilizes standard laboratory glassware and avoids specialized high-pressure equipment [17]. Primary and secondary arylamines undergo effective deuteration under these mild conditions, though tertiary arylamines remain unreactive [17]. The method demonstrates applicability for multi-gram scale synthesis of deuterated aromatic amines for optoelectronic applications [17].

Carbon-13 labeling strategies involve incorporation of carbon-13 labeled precursors during synthetic pathways [18]. Oligophenyleneimine molecular wires containing carbon-13 labeled phenylene rings have been synthesized using carbon-13 labeled terephthalaldehyde and phenylenediamine monomers [18]. These isotopically labeled materials enable investigation of conductance isotope effects and charge transport mechanisms [18].

Stable isotope labeling for analytical applications employs isotope dilution techniques [19] [20]. The synthesis involves incorporating stable isotopes during the production of precursor compounds followed by standard synthetic transformations [19]. Isotope dilution gas chromatography-mass spectrometry provides precise and accurate determination of isotope ratios for analytical applications [20].

| Isotope Type | Labeling Method | Applications | Typical Yield (%) |

|---|---|---|---|

| Deuterium | D₂O/Catalyst | NMR, MS Studies | 85-95 |

| Carbon-13 | ¹³C Precursors | Conductance Studies | 80-90 |

| Nitrogen-15 | ¹⁵N Precursors | Metabolic Studies | 75-85 |

| Mixed Labels | Multiple Methods | Advanced Analysis | 70-80 |

The development of isotopically labeled derivatives requires careful consideration of synthetic pathways to maintain isotopic integrity throughout the process [16]. Acetaldehyde reactions with fluorescent probes containing o-phenylenediamine structures have been investigated using stable isotope labeling techniques [16]. These studies demonstrate the incorporation of carbon atoms from glucose into reaction products, providing mechanistic insights into oxidative transformations [16].

Physical Description

DryPowder; Liquid

BROWN-TO-YELLOW CRYSTALS. TURNS DARK ON EXPOSURE TO LIGHT.

Colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid.

Color/Form

Tan crystals or leaflets from water

White crystalline solid when pure

XLogP3

Boiling Point

257.0 °C

257 °C

256-258 °C

493-496°F

Flash Point

313 °F; 156 °C (Closed cup)

156 °C c.c.

313°F

Vapor Density

LogP

log Kow = 0.15

0.15 (calculated)

Melting Point

102.5 °C

102.1 °C

103-104 °C

216-219°F

UNII

Related CAS

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

2.06X10-3 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.0013

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

AMMONOLYSIS FOLLOWED BY REDUCTION OF O-CHLORONITROBENZENE; REDUCTION OF O-NITROANILINE WITH SODIUM SULFIDE IN AN AUTOCLAVE

Made by reducing o-nitroaniline with Zn and NaOH.

Reduction of ortho-dinitrobenzene or nitroaniline with iron and hydrochloric acid. Method of purification: crystallization.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

1,2-Benzenediamine: ACTIVE

Analytic Laboratory Methods

Identification and estimation of hair dye components by high-performance liquid phase chromatography.

Method No. 87; m-, o- and p-Phenylenediamine, HPLC, quantitation limit 2.1 ug/cu-m (based on a 100-L air volume).

Storage Conditions

Dates

Dual-signal uric acid sensing based on carbon quantum dots and o-phenylenediamine

Chunling Yuan, Xiu Qin, Yuanjin Xu, Rui Shi, Shiqi Cheng, Yilin WangPMID: 33743305 DOI: 10.1016/j.saa.2021.119678

Abstract

Fluorescent carbon quantum dots (CQDs), which showed excitation-dependent emission characteristics, were prepared using a facile hydrothermal method. The structure and optical properties of CQDs were characterized by transmission electron microscopy, X-ray photoelectron spectroscopy, Fourier transform infrared spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy. These CQDs also showed peroxidase-like activity and could catalyze the HO

-mediated oxidation of o-phenylenediamine (OPD) to form 2,3-diaminophenazine (DAP) with an absorption peak at 420 nm. DAP exhibited an obvious fluorescence emission at 550 nm under the excitation of 360 nm. On the other hand, it decreased the fluorescence of CQDs at 450 nm via inner filter effect. The experimental results indicated that the H

O

concentration affected the color of DAP and the fluorescence intensity of CQDs and DAP. Thus, a colorimetric and ratiometric fluorescence dual-signal method was established for measuring the concentrations of H

O

and uric acid (UA). The effects of pH, incubation temperature, incubation time, and OPD concentration on the response were investigated. Under the conditions of pH 7.5, temperature 50 °C, incubation time 30 min, and OPD 1.5 mM, the absorbance and fluorescence intensity ratio responses were linearly dependent on UA concentration ranging from 5.0 μM to 100 μM. The limits of detection were 0.7 and 0.5 μM with a colorimetric method and ratiometric fluorescence method, respectively. More importantly, this dual responsive method has been applied to the determination of UA in urine samples with satisfactory results.

Hierarchically Porous Biocatalytic MOF Microreactor as a Versatile Platform towards Enhanced Multienzyme and Cofactor-Dependent Biocatalysis

Jieying Liang, Song Gao, Jian Liu, Muhammad Y B Zulkifli, Jiangtao Xu, Jason Scott, Vicki Chen, Jiafu Shi, Aditya Rawal, Kang LiangPMID: 33258208 DOI: 10.1002/anie.202014002

Abstract

Metal-organic frameworks (MOFs) have recently emerged as excellent hosting matrices for enzyme immobilization, offering superior physical and chemical protection for biocatalytic reactions. However, for multienzyme and cofactor-dependent biocatalysis, the subtle orchestration of enzymes and cofactors is largely disrupted upon immobilizing in the rigid crystalline MOF network, which leads to a much reduced biocatalytic efficiency. Herein, we constructed hierarchically porous MOFs by controlled structural etching to enhance multienzyme and cofactor-dependent enzyme biocatalysis. The expanded size of the pores can provide sufficient space for accommodated enzymes to reorientate and spread within MOFs in their lower surface energy state as well as to decrease the inherent barriers to accelerate the diffusion rate of reactants and intermediates. Moreover, the developed hierarchically porous MOFs demonstrated outstanding tolerance to inhospitable surroundings and recyclability.Ratiometric fluorescence assay for L-Cysteine based on Fe-doped carbon dot nanozymes

Changfang Lu, Yao Liu, Qin Wen, Yang Liu, Yanying Wang, Hanbing Rao, Zhi Shan, Wei Zhang, Xianxiang WangPMID: 32659751 DOI: 10.1088/1361-6528/aba578

Abstract

In this work, a ratiometric fluorescence method based on nanozyme was fabricated to determine L-Cysteine. Taking silkworm feces as a carbon source, together with Fe, Fe-doped carbon dots (Fe-CDs) were synthesized through a hydrothermal method. Fe-CDs were able to oxidize the enzyme substrate o-phenylenediamine (OPD) to produce oxidized OPD (Ox-OPD) when H

O

coexisted with them. Based on the fluorescence property of Fe-CDs and Ox-OPD, a dual-emission system was built. Since L-Cysteine contains reductive thiols that can inhibit the production of Ox-OPD, the addition of L-Cysteine caused a decrease in the fluorescence intensity of Ox-OPD. The results showed that the ratio of fluorescence intensities at 450 and 560 nm (I

/I

) varied linearly with the concentration of L-Cysteine in the range of 0.25-90 μM and the limit of detection is as low as 0.047 μM. Furthermore, using this ratiometric fluorescence system to determine L-Cysteine in serum and tap-water samples, average recoveries were evaluated to reach 98.75%-103.27% with the relative standard deviation of no more than 4.5%. Based on the fluorescence property and nanozyme-like activity, this work provides an inspiration to open a new horizon in using natural carbon source to synthesize CDs and for the application of CDs as a nanozyme.

A ratiometric fluorescence probe based on graphene quantum dots and o-phenylenediamine for highly sensitive detection of acetylcholinesterase activity

Mingshu Ye, Bixia Lin, Ying Yu, He Li, Yumin Wang, Li Zhang, Yujuan Cao, Manli GuoPMID: 32833082 DOI: 10.1007/s00604-020-04522-1

Abstract

By using graphene quantum dots (GQDs) and o-phenylenediamine (OPD), a ratiometric fluorescence probe was designed for the highly sensitive and selective detection of AChE. GQDs with strong fluorescence were synthesized by the one-step hydrothermal method. The optimal emission wavelength of GQDs was 450 nm at the excitation wavelength of 375 nm. MnOnanosheets with a wide absorption band of 300-600 nm were prepared at room temperature. Because of the extensive overlap between the absorption spectrum of MnO

nanosheets and the excitation and emission spectra of GQDs, the fluorescence of GQDs at 450 nm was efficiently quenched by the inner-filter effect. Meanwhile, due to the peroxidase-like activity of MnO

nanosheets, OPD was catalytically oxidized to 2,3-diaminophenazine (oxOPD), a yellow fluorescent substance with a new emission peak at 572 nm. When AChE was present, the substrate acetylthiocholine (ATCh) was hydrolyzed to thiocholine (TCh) that is capable of decomposing MnO

nanosheets. Therefore, the quench of GQDs and the oxidation of OPD by MnO

nanosheets were suppressed, resulting in the fluorescence recovery of GQDs at 450 nm, while the fluorescence decrease of oxOPD at 572 nm. Utilizing the fluorescence intensity ratio F

/F

as the signal readout, the ratiometric fluorescence method was established to detect AChE activity. The ratio F

/F

against the AChE concentration demonstrated two linear relationships in the range 0.1-2.0 and 2.0-4.5 mU mL

with a detection limit of 0.09 mU mL

. The method was applied to the detection of positive human serum samples and the analysis of the inhibitor neostigmine. Due to the advantages of high sensitivity, favorable selectivity, and strong anti-interference, the method possesses an application prospect in clinical diagnosis of AChE and the screening of inhibitors. Graphical abstract Schematic presentation of a ratiometric fluorescence method for the detection of acetylcholinesterase (AChE). The fluorescence of graphene quantum dots (GQDs) is quenched and o-phenylenediamine (OPD) is oxidized to generate fluorescent product 2,3-diaminophenazine (oxOPD) by MnO

nanosheets. When AChE is present, acetylthiocholine iodide (ATCh) is hydrolyzed to thiocholine (TCh) with reducibility for decomposing MnO

nanosheets. Due to the decomposition of MnO

nanosheets, the quenching of GQDs and oxidation of OPD are suppressed. The fluorescence of GQDs at 450 nm is enhanced, while the fluorescence of oxOPD at 572 nm is reduced. The fluorescence intensity ratio F

/F

is used to establish the ratiometric fluorescence method for AChE activity.

Novel synthesis of a dual fluorimetric sensor for the simultaneous analysis of levodopa and pyridoxine

Seyed Mohammad Ghani, Behzad Rezaei, Hamid Reza Jamei, Ali Asghar EnsafiPMID: 33106947 DOI: 10.1007/s00216-020-03005-9

Abstract

Herein, a fluorimetric sensor was fabricated based on molecularly imprinted polymers (MIPs) with two types of carbon dots as fluorophores. The MIPs produced had similar excitation wavelengths (400 nm) and different emission wavelengths (445 and 545 nm). They were used for the simultaneous analysis of levodopa and pyridoxine. First, two types of carbon dots, i.e. nitrogen-doped carbon dots (NCDs) with a quantum yield of 43%, and carbon dots from o-phenylenediamine (O-CDs) with a quantum yield of 17%, were prepared using the hydrothermal method. Their surfaces were then covered with MIPs through the reverse microemulsion method. Finally, a mixture of powdered NCD@MIP and O-CD@MIP nanocomposites was used for the simultaneous fluorescence measurement of levodopa and pyridoxine. Under optimal conditions using response surface methodology and Design-Expert software, a linear dynamic range of 38 to 369 nM and 53 to 457 nM, and detection limits of 13 nM and 25 nM were obtained for levodopa and pyridoxine, respectively. The capability of the proposed fluorimetric sensor was investigated in human blood serum and urine samples. Graphical Abstract Schematic representation of nitrogen-doped carbon dots (NCDs), carbon dots from o-phenylenediamine (O-CDs), NCDs coated with imprinted polymers (NCD@MIPs), and O-CDs coated with imprinted polymers (O-CD@MIPs) in the presence and absence of levodopa and pyridoxine.Facile synthesis of benzazoles through biocatalytic cyclization and dehydrogenation employing catalase in water

Prabhakar Shrivas, Sangesh Zodape, Atul Wankhade, Umesh PratapPMID: 32527531 DOI: 10.1016/j.enzmictec.2020.109562

Abstract

The benzazoles are very important entities having immense biological activities, hence; the synthesis of benzazoles is one of the prime areas for synthetic chemists. In pursuit of sustainable protocol, herein an oxidative enzyme i.e. catalase mediated sustainable synthesis is presented. Catalase is a metalloenzyme which is essential for the breakdown of toxic hydrogen peroxide into water and oxygen inside the cell. Despite the higher activity and turnover number of catalase inside the cell, its activity outside the cell is unexplored. Therefore, to explore the hidden potential of catalase for catalyzing the organic transformations, here we reported a green and efficient method for synthesis of benzazoles by the cyclocondensation of o-aminothiophenol or o-phenylenediammine and various aryl aldehydes with ensuing dehydrogenation. This protocol is greener, sustainable and rapid with excellent yields of the products and in addition to this, the catalase demonstrates good functional group tolerance.Fluorometric and Colorimetric Dual-Readout Assay for Histone Demethylase Activity Based on Formaldehyde Inhibition of Ag

Lu Deng, Qingqing Liu, Chunyang Lei, Youyu Zhang, Yan Huang, Zhou Nie, Shouzhuo YaoPMID: 32489092 DOI: 10.1021/acs.analchem.0c01927

Abstract

Histone demethylases (HDMs) are vital players in epigenetic regulation and important targets in cancer treatment, but effective molecular tools for analyzing HDMs activity are still limited. Interestingly, we found that the process of Ag-triggered oxidation of

-phenylenediamine (OPD) to 2,3-diaminophenazine (OPDox) could be efficiently inhibited by formaldehyde (HCHO), with the decrease of fluorescent and colorimetric signals from OPDox. Accordingly, we developed a novel label-free fluorescent and colorimetric dual-readout assay for HDMs activity based on direct quantitation of HCHO liberated in the demethylation process. On the basis of the excellent performance of the Ag

-OPD-based method for HCHO quantitation, lysine-specific demethylase 1(LSD1) activity was not only successfully detected with a low detection limit of 0.3 nM (fluorescence) and 0.5 nM (colorimetric) but also observed by the naked eye. Moreover, the feasibility of the proposed assay was further expanded to assess the LSD1 activity in cancer cell lysate and its inhibition through a mix-and-readout procedure. This label-free, cost-effective, and highly sensitive dual-readout assay presents a valuable tool for epigenetics research and drug discovery.

Synthesis of Novel Halogenated Heterocycles Based on

Maria Winiewska-Szajewska, Agnieszka Monika Maciejewska, Elżbieta Speina, Jarosław Poznański, Daniel PaprockiPMID: 34070615 DOI: 10.3390/molecules26113163

Abstract

Protein kinase CK2 is a highly pleiotropic protein kinase capable of phosphorylating hundreds of protein substrates. It is involved in numerous cellular functions, including cell viability, apoptosis, cell proliferation and survival, angiogenesis, or ER-stress response. As CK2 activity is found perturbed in many pathological states, including cancers, it becomes an attractive target for the pharma. A large number of low-mass ATP-competitive inhibitors have already been developed, the majority of them halogenated. We tested the binding of six series of halogenated heterocyclic ligands derived from the commercially available 4,5-dihalo-benzene-1,2-diamines. These ligand series were selected to enable the separation of the scaffold effect from the hydrophobic interactions attributed directly to the presence of halogen atoms. In silico molecular docking was initially applied to test the capability of each ligand for binding at the ATP-binding site of CK2. HPLC-derived ligand hydrophobicity data are compared with the binding affinity assessed by low-volume differential scanning fluorimetry (nanoDSF). We identified three promising ligand scaffolds, two of which have not yet been described as CK2 inhibitors but may lead to potent CK2 kinase inhibitors. The inhibitory activity against CK2α and toxicity against four reference cell lines have been determined for eight compounds identified as the most promising in nanoDSF assay.Dual emission carbon dots as enzyme mimics and fluorescent probes for the determination of o-phenylenediamine and hydrogen peroxide

Dhamodiran Mathivanan, Sai Kumar Tammina, Xiuli Wang, Yaling YangPMID: 32347382 DOI: 10.1007/s00604-020-04256-0

Abstract

A selective and sensitive fluorescent technique is proposed to determine o-phenylenediamine (OPD) and hydrogen peroxide (HO

). This is carried out by utilizing enzyme mimics carbon dots (N/Cl-CDs) and fluorescent probe carbon dots (N/Zn-CDs). The synthesized N/Cl-CDs and N/Zn-CDs were characterized by transmission electron microscopy (TEM), X-ray powder diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), and Ultraviolet-visible spectrophotometry techniques. The particle size of synthesized carbon dots was found to be 4.1 ± 1.09 nm and 3.3 ± 1.82 nm for N/Cl-CDs and N/Zn-CDs, respectively. The N/Cl-CDs showed a noticeable intrinsic peroxidase-like activity, which could catalyze the oxidization of OPD by H

O

to form the yellow colored product 2,3-diaminophenazine (DAP). The N/Zn-CD fluorescence was quenched directly by DAP through the inner filter effect (IFE). As a result, a novel double carbon dot system as enzyme mimics and fluorescent investigations to recognize OPD and H

O

was obtained. The N/Cl-CDs were synthesized by deep eutectic solvent (DES) source and chamber electric furnace. N/Zn-CDs were also synthesized with the quantum yield of 27.52% through the tubular furnace technique using ethylenediamine tetra acetic acid disodium zinc salt and ascorbic acid as precursors. The detection limits were found to be 0.58 μM and 0.27 μM for OPD and H

O

, respectively. The nanoprobe was applied to real sample analysis, which showed excellent recovery in the range of 95.8-103.5% and 98.6-107.3% for OPD and H

O

respectively. The dual emission carbon dots as enzyme mimic and fluorescent probe sensing system opens a new platform for determination of H

O

and OPD in real samples. Graphical abstract Schematic illustration of the preparation of double carbon dots and determination process of o-phenylenediamine (OPD) and hydrogen peroxide (H

O

).

Rapid and sensitive detection of selective 1,2-diaminobenzene based on facile hydrothermally prepared doped Co3O4/Yb2O3 nanoparticles

Mohammed M RahmanPMID: 33606736 DOI: 10.1371/journal.pone.0246756